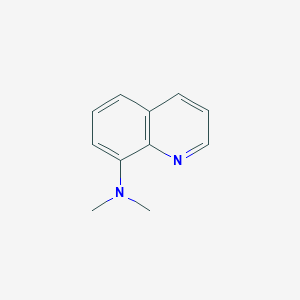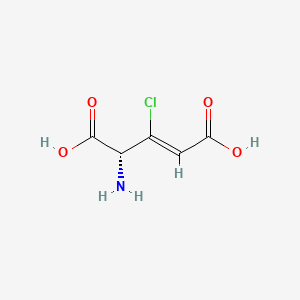
4-Amino-3-chloro-2-pentenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-chloro-2-pentenedioic acid is a natural product found in Streptomyces viridogenes with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
4-Amino-3-chloro-2-pentenedioic acid (ACPA) has been studied for its antibacterial properties. A study by Chaiet et al. (1984) found that ACPA, isolated from Streptomyces fermentation broth, exhibits a narrow antibacterial spectrum, primarily effective against Micrococcus luteus (Chaiet et al., 1984).
Biosynthetic Studies
Hutchinson et al. (2006) investigated the biosynthesis of ACPA in Streptomyces viridogenes, revealing insights into the metabolic pathways and enzymatic processes involved in its formation (Hutchinson et al., 2006).
Chemical Reactivity and Transformations
Winnik (1995) explored the reactions of ACPA with polyfunctional amines, leading to the formation of various cyclocondensation products. This study contributes to understanding the chemical reactivity and potential applications of ACPA in synthetic chemistry (Winnik, 1995).
Synthesis and Derivatives
Research by Kirschbaum et al. (2010) focused on synthesizing derivatives of ACPA, specifically targeting amino-dihydroxy-butyric acid hydrochlorides. Such studies are crucial for expanding the chemical versatility and potential applications of ACPA in various fields (Kirschbaum et al., 2010).
Enzymatic Studies and Biological Activity
Esaki et al. (1989) conducted a study on the mechanism-based inactivation of L-methionine gamma-lyase by ACPA. This research provides valuable insights into the biological activity and potential therapeutic applications of ACPA (Esaki et al., 1989).
Eigenschaften
CAS-Nummer |
90288-29-2 |
|---|---|
Produktname |
4-Amino-3-chloro-2-pentenedioic acid |
Molekularformel |
C5H6ClNO4 |
Molekulargewicht |
179.56 g/mol |
IUPAC-Name |
(Z,4R)-4-amino-3-chloropent-2-enedioic acid |
InChI |
InChI=1S/C5H6ClNO4/c6-2(1-3(8)9)4(7)5(10)11/h1,4H,7H2,(H,8,9)(H,10,11)/b2-1-/t4-/m0/s1 |
InChI-Schlüssel |
OZYCMBRXDKOFGB-XDSMRRFISA-N |
Isomerische SMILES |
C(=C(/[C@@H](C(=O)O)N)\Cl)\C(=O)O |
SMILES |
C(=C(C(C(=O)O)N)Cl)C(=O)O |
Kanonische SMILES |
C(=C(C(C(=O)O)N)Cl)C(=O)O |
Synonyme |
2-amino-3-chloro-3-pentenedioic 3-ACPA 4-amino-3-chloro-2-pentenedioic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
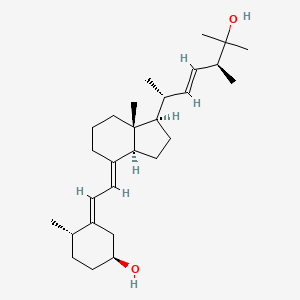
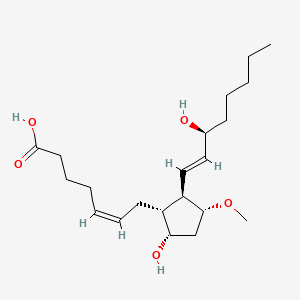
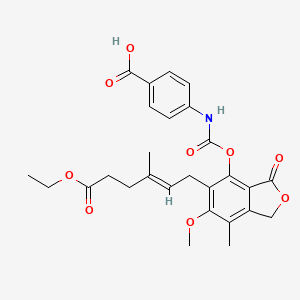
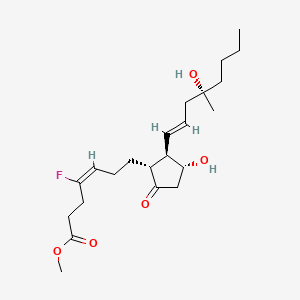
![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)
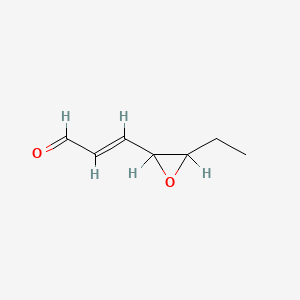
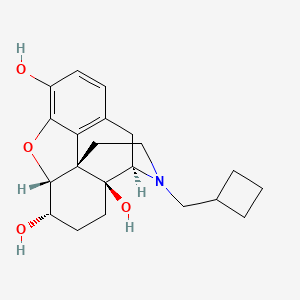
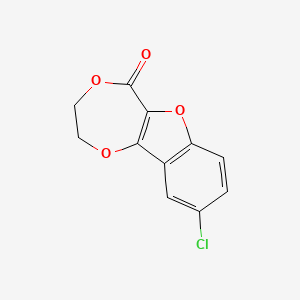
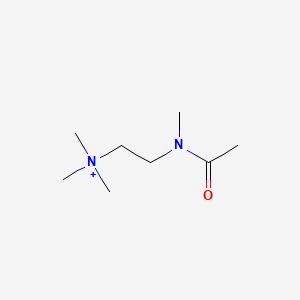
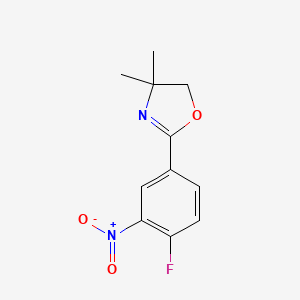
![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)
